

Comparative Guide to Purity Analysis of Chromium(III) Fluoride Hydrate by Titration

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Compound of Interest

Compound Name: Chromium(III) fluoride hydrate

Cat. No.: B047041

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For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of analytical methods for determining the purity of **Chromium(III) fluoride hydrate**, with a focus on classical titration techniques. The performance of these methods is compared, and detailed experimental protocols are provided to allow for practical application.

Redox Titration: Determination of Chromium Content

Redox titration is a robust and widely used method for quantifying chromium. The principle involves the oxidation of Chromium(III) to Chromium(VI) (as dichromate), followed by a back-titration to determine the original chromium concentration. This method is highly accurate for determining the chromium percentage in the compound.

Experimental Protocol: Redox Back-Titration

This protocol is adapted from standard methods for chromium determination.^{[1][2]}

Objective: To determine the percentage purity of **Chromium(III) fluoride hydrate** by quantifying the chromium content.

Principle: A weighed sample of **Chromium(III) fluoride hydrate** is dissolved and the Cr(III) ions are oxidized to dichromate ions ($\text{Cr}_2\text{O}_7^{2-}$) using a strong oxidizing agent like ammonium peroxodisulfate in the presence of a silver nitrate catalyst. A known excess of a reducing agent,

ferrous ammonium sulfate (FAS), is added to reduce the dichromate back to Cr(III). The excess, unreacted FAS is then titrated with a standardized potassium permanganate (KMnO_4) solution. The amount of chromium is calculated from the amount of FAS consumed.^[1]

Reagents:

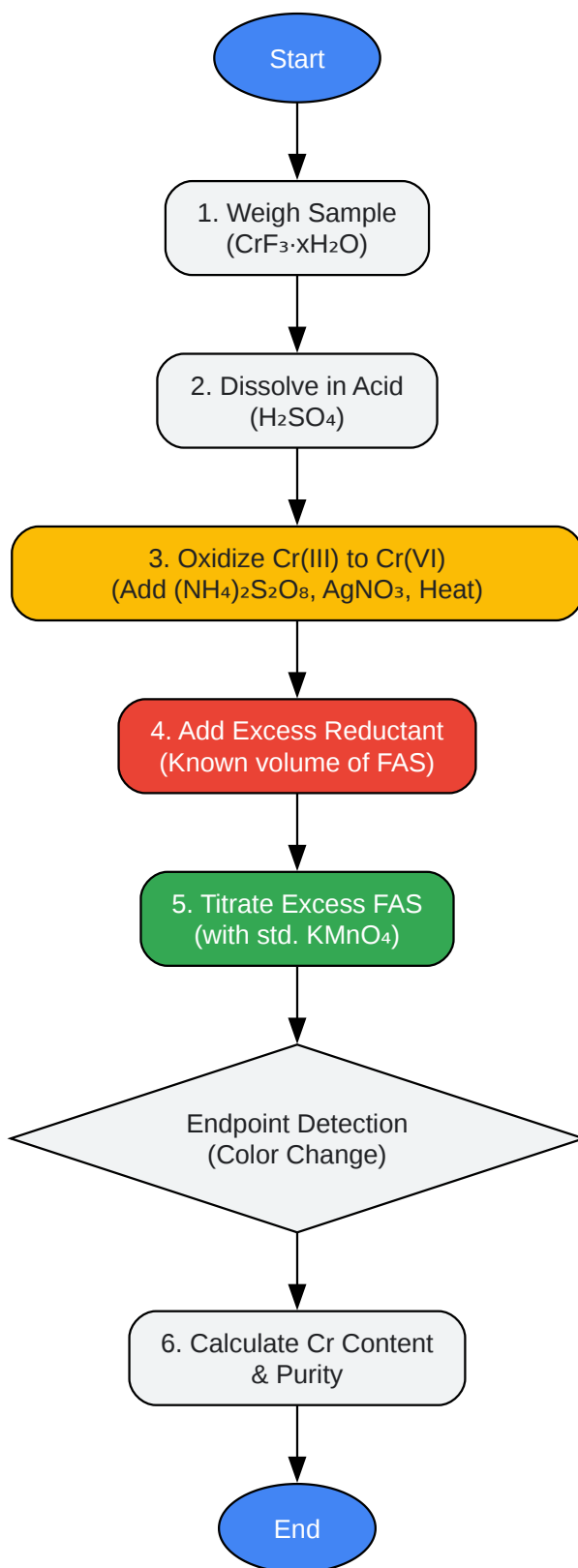
- Standard 0.1 M Potassium Permanganate (KMnO_4) solution
- Standard 0.1 M Ferrous Ammonium Sulfate ($(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$) solution
- Ammonium Peroxodisulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$), solid
- Silver Nitrate (AgNO_3) solution (approx. 0.1 M)
- Sulfuric Acid (H_2SO_4), 3 M
- Phosphoric Acid (H_3PO_4), 85%
- Deionized Water

Procedure:

- **Sample Preparation:** Accurately weigh approximately 0.2 g of **Chromium(III) fluoride hydrate** and record the mass. Transfer it to a 500 mL Erlenmeyer flask.
- **Dissolution:** Add 50 mL of 3 M sulfuric acid and gently heat the flask to dissolve the sample completely.
- **Oxidation:** Cool the solution to room temperature. Add 5 mL of 85% phosphoric acid and 5 mL of 0.1 M silver nitrate solution. Add approximately 2 g of solid ammonium peroxodisulfate.
- Heat the solution and boil gently for 15-20 minutes to ensure complete oxidation of Cr(III) to Cr(VI) and to destroy any excess peroxodisulfate. A persistent yellow-orange color indicates the formation of dichromate.^[1]
- Cool the flask to room temperature under running water.

- Reduction: Accurately add a known excess volume (e.g., 50.00 mL) of standard 0.1 M ferrous ammonium sulfate solution from a pipette. This will reduce the Cr(VI) back to Cr(III), and the solution will turn green.
- Titration: Add 3-5 drops of Ferroin indicator. Titrate the excess (unreacted) ferrous ammonium sulfate with standard 0.1 M potassium permanganate solution until the endpoint is reached, indicated by a sharp color change from red to pale blue. Record the volume of KMnO_4 used.
- Blank Titration: Perform a blank titration by repeating steps 3-7 without the **Chromium(III) fluoride hydrate** sample to account for any impurities in the reagents.

Experimental Workflow: Redox Titration



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Caption: Workflow for Chromium(III) purity analysis by redox back-titration.

Complexometric (EDTA) Titration: An Alternative for Chromium Content

Complexometric titration using ethylenediaminetetraacetic acid (EDTA) is another viable method. EDTA forms a very stable, 1:1 stoichiometric complex with Cr(III) ions.[3] However, the direct reaction between Cr(III) and EDTA at room temperature is very slow. Therefore, a back-titration is required.

Experimental Protocol: EDTA Back-Titration

Objective: To determine the percentage purity of **Chromium(III) fluoride hydrate** by complexometric titration.

Principle: A known excess of EDTA solution is added to the sample containing Cr(III). The solution is heated to ensure the complete formation of the stable Cr(III)-EDTA complex. After cooling, the unreacted (excess) EDTA is titrated with a standard solution of a different metal ion, such as Zinc(II) or Magnesium(II), using a metallochromic indicator like Eriochrome Black T (EBT) at a buffered pH of 10.

Reagents:

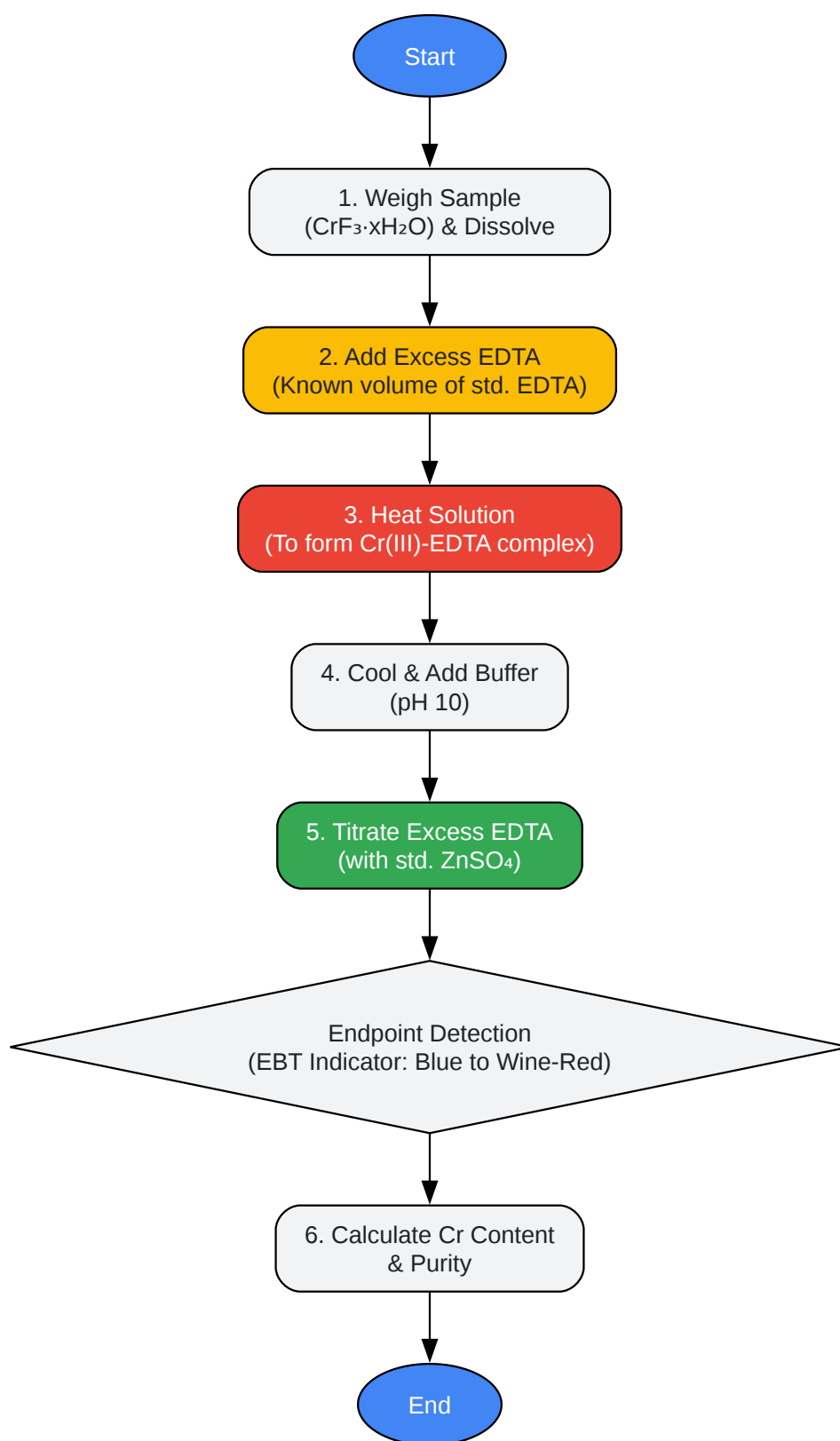
- Standard 0.1 M EDTA solution
- Standard 0.1 M Zinc Sulfate (ZnSO_4) solution
- Ammonia-Ammonium Chloride Buffer (pH 10)
- Eriochrome Black T (EBT) indicator
- Deionized Water

Procedure:

- **Sample Preparation:** Accurately weigh approximately 0.2 g of **Chromium(III) fluoride hydrate**, record the mass, and dissolve it in 100 mL of deionized water in a 250 mL Erlenmeyer flask.

- Complexation: Accurately add a known excess volume (e.g., 50.00 mL) of standard 0.1 M EDTA solution from a pipette.
- Gently boil the solution for 15 minutes to facilitate the complete formation of the Cr(III)-EDTA complex. The solution should turn a violet color.
- Cool the solution to room temperature.
- Buffering: Add 10 mL of the pH 10 ammonia-ammonium chloride buffer solution.
- Titration: Add a small amount of EBT indicator. The solution should turn blue (the color of free EBT). Titrate the excess EDTA with the standard 0.1 M Zinc Sulfate solution until the endpoint, which is indicated by a sharp color change from blue to wine-red.^[4] Record the volume of ZnSO₄ used.
- Blank Titration: Perform a blank titration by repeating steps 2-6 with 100 mL of deionized water instead of the sample solution.

Experimental Workflow: EDTA Titration



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Caption: Workflow for Chromium(III) purity analysis by complexometric back-titration.

Gravimetric Analysis: Determination of Water of Hydration

For a hydrate, purity is also defined by its water content. Gravimetric analysis is the most direct method to determine the percentage of water in **Chromium(III) fluoride hydrate**.^{[5][6]}

Experimental Protocol: Dehydration by Heating

Objective: To determine the mass percentage of water in **Chromium(III) fluoride hydrate**.

Principle: A weighed sample of the hydrate is heated to a temperature above the boiling point of water to drive off the water of crystallization. The sample is heated to a constant mass. The mass loss corresponds to the mass of water originally present in the hydrate.^{[7][8]}

Apparatus:

- Porcelain crucible and lid
- Bunsen burner or muffle furnace
- Analytical balance
- Desiccator
- Crucible tongs

Procedure:

- **Crucible Preparation:** Heat a clean, empty porcelain crucible and lid to redness for 5 minutes. Allow them to cool in a desiccator and then weigh them accurately on an analytical balance. Repeat the heating, cooling, and weighing cycle until a constant mass is obtained.
- **Sample Weighing:** Add approximately 1-2 g of **Chromium(III) fluoride hydrate** to the pre-weighed crucible. Weigh the crucible, lid, and sample accurately.
- **Heating:** Place the crucible on a clay triangle and heat it gently at first, then more strongly for 15-20 minutes to drive off the water. The lid should be slightly ajar to allow water vapor to escape.

- Cooling and Weighing: Using crucible tongs, transfer the crucible and lid to a desiccator to cool to room temperature. Once cool, weigh the crucible, lid, and anhydrous salt.
- Heating to Constant Mass: Repeat the heating, cooling, and weighing process (steps 3 and 4) until two consecutive weighings agree within a small margin (e.g., ± 0.002 g).
- Calculation: The difference between the initial mass of the sample and the final mass of the anhydrous salt is the mass of water lost.

Experimental Workflow: Gravimetric Analysis

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